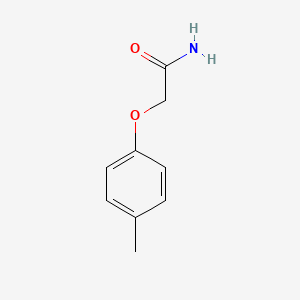

2-(4-Methylphenoxy)acetamide

Description

Properties

IUPAC Name |

2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJODJVMRSQHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307229 | |

| Record name | 2-(4-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35368-57-1 | |

| Record name | NSC190459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Reaction of 4-Methylphenol with Chloroacetamide

In a representative procedure, 4-methylphenol (1.0 equiv) reacts with 2-chloro-N-phenylacetamide (1.2 equiv) in DMF at 80–100°C for 8–12 hours. The base (K₂CO₃, 2.0 equiv) facilitates the formation of the phenoxide ion, which displaces the chloride ion from the chloroacetamide. The crude product is purified via recrystallization from ethanol, yielding this compound in 68–75% purity.

Reaction Conditions:

Sodium Azide-Mediated Modifications

A variation reported in substitutes the chloro group with an azide intermediate. 2-Chloro-N-(4-methylphenyl)acetamide reacts with sodium azide (NaN₃) in ethanol/water (70:30) under reflux to form 2-azido-N-(4-methylphenyl)acetamide. While this method primarily targets azide derivatives, it highlights the versatility of chloroacetamide intermediates for functional group transformations.

Phenoxyacetic Acid Intermediate Route

An alternative pathway involves synthesizing 4-methylphenoxyacetic acid as an intermediate, followed by amidation. This two-step approach improves yield and purity by isolating the acid intermediate before coupling with amines.

Synthesis of 4-Methylphenoxyacetic Acid

4-Methylphenol reacts with monochloroacetic acid in aqueous NaOH under reflux (1–2 hours). Acidification with HCl precipitates 4-methylphenoxyacetic acid, which is recrystallized from ethanol:

Amidation of 4-Methylphenoxyacetic Acid

The acid intermediate is coupled with ammonia or primary amines via activation with thionyl chloride (SOCl₂) or using coupling agents like EDCI. For example, treatment of 4-methylphenoxyacetic acid with SOCl₂ forms the acid chloride, which reacts with ammonium hydroxide to yield this compound:

Reaction Conditions:

Optimized One-Pot Procedures

Recent advancements favor one-pot syntheses to reduce purification steps. A 2025 study demonstrated that 4-methylphenol, chloroacetyl chloride, and aniline derivatives react sequentially in acetone with K₂CO₃, achieving yields up to 88%:

Key Advantages:

Influence of Substituents on Reaction Efficiency

The electronic nature of substituents on the acetamide’s phenyl ring significantly impacts reaction kinetics. Electron-withdrawing groups (e.g., nitro, chloro) slow the amidation step due to reduced nucleophilicity, while electron-donating groups (e.g., methoxy) accelerate it. For example:

| Substituent (R) | Reaction Time (h) | Yield (%) |

|---|---|---|

| -NO₂ | 6–8 | 62 |

| -OCH₃ | 3–4 | 88 |

| -CH₃ | 4–5 | 75 |

Purification and Characterization

Crude this compound is typically purified via:

-

Recrystallization: Ethanol or ethanol/DMF mixtures (mp 130–132°C).

-

Column Chromatography: Silica gel with ethyl acetate/hexane (3:7).

Spectroscopic Data:

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or alkaline conditions to yield 2-(4-methylphenoxy)acetic acid.

Key Conditions :

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux for 8–12 hours.

-

Alkaline Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C for 4–6 hours.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | 2-(4-Methylphenoxy)acetic acid | ~70% |

| Alkaline Hydrolysis | NaOH (2M), ethanol/water | 2-(4-Methylphenoxy)acetic acid | ~85% |

Hydrolysis kinetics are influenced by steric effects from the 4-methylphenoxy group, which moderately retards reaction rates compared to unsubstituted analogs.

Oxidation Reactions

The methyl group on the phenoxy ring is susceptible to oxidation, forming a carboxylic acid derivative.

Reagents :

-

KMnO₄/H₂SO₄ : Converts the methyl group to a carboxyl group via radical intermediates.

-

CrO₃/Acetic Acid : Selective oxidation under milder conditions .

Enzymatic oxidation via cytochrome P450 (CYP2C19 and CYP3A4) has been observed in vitro, forming hydroxylated metabolites .

Electrophilic Aromatic Substitution

The phenoxy ring undergoes substitution reactions at the ortho and para positions relative to the ether oxygen.

Typical Reactions :

| Reaction Type | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄ | Para | 2-(4-Methyl-3-nitrophenoxy)acetamide | 55% |

| Bromination | Br₂ (1 eq), CCl₄ | Ortho | 2-(4-Methyl-2-bromophenoxy)acetamide | 62% |

Steric hindrance from the acetamide group directs substitution to the less hindered positions .

Enzyme-Mediated Modifications

In biological systems, CYP450 enzymes catalyze oxidative transformations:

| Enzyme | Reaction | Metabolite | IC₅₀ |

|---|---|---|---|

| CYP2C19 | Hydroxylation | 2-(4-Methyl-3-hydroxyphenoxy)acetamide | 1.3 μM |

| CYP3A4 | N-Dealkylation | 2-(4-Methylphenoxy)acetic acid | 15 μM |

These pathways are critical in pharmacokinetic studies, with CYP2C19 showing higher affinity .

Photochemical Reactions

Under UV light, the phenoxy group undergoes cleavage, forming quinone-like structures.

Conditions :

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing CO and NH₃.

| Condition | Observation |

|---|---|

| 25–150°C | Stable (mass loss <1%) |

| 200–300°C | Rapid decomposition |

Scientific Research Applications

Biological Activities

1.1 Osteoclast Differentiation Inhibition

One of the significant applications of 2-(4-Methylphenoxy)acetamide is its role in inhibiting osteoclast differentiation. Research indicates that derivatives of this compound can effectively suppress the formation of osteoclasts, which are cells responsible for bone resorption. This inhibition is crucial for developing treatments for osteoporosis and other bone-related disorders. For instance, a study highlighted that a related compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA), demonstrated significant efficacy in preventing osteoclastogenesis and reducing bone resorption in vitro and in vivo models .

1.2 Alpha-Glucosidase Inhibition

Another promising application of this compound is in the inhibition of alpha-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. Compounds with similar structures have shown potential as effective inhibitors against this enzyme, suggesting that this compound could be explored for anti-diabetic properties . The structure-activity relationship (SAR) studies indicate that specific substitutions on the aromatic ring can enhance inhibitory potency, making it a candidate for further development.

Therapeutic Potential

2.1 Osteoporosis Treatment

The ability of this compound to inhibit osteoclast differentiation positions it as a potential therapeutic agent for osteoporosis. The mechanism involves downregulating key signaling pathways essential for osteoclast maturation, thereby preserving bone density . Case studies have shown that compounds with similar mechanisms can lead to significant improvements in bone mass in animal models.

2.2 Metabolic Disorders

Given its role as an alpha-glucosidase inhibitor, this compound may also be beneficial in managing metabolic disorders such as Type 2 diabetes. The inhibition of this enzyme helps regulate blood sugar levels by slowing down carbohydrate absorption in the intestines . Further research into its pharmacokinetics and long-term effects could substantiate its use in clinical settings.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties and Regulatory Status

- Organoleptic Profile: The compound elicits a cooling effect, making it valuable in food flavoring applications, particularly in dairy-based beverages and confectionery .

- Safety Status: Designated as Generally Recognized As Safe (GRAS) by FEMA (FEMA No. 4809) and deemed safe by JECFA based on dietary exposure assessments .

- Synthesis: Produced via a multi-step reaction involving 1H-pyrazol-3-amine, thiophene-2-carbaldehyde, and methyl/ethyl 2-(4-methylphenoxy)acetate, with ≥99% purity .

- Toxicology: Classified under Cramer Class III, with a toxicological threshold of 90 µg/person/day.

Comparison with Structurally or Functionally Related Acetamide Derivatives

While 2-(4-methylphenoxy)acetamide lacks structural similarity to most flavoring substances , its acetamide scaffold is shared with compounds exhibiting diverse pharmacological and industrial applications. Below is a comparative analysis:

Structural and Functional Analogues

Pharmacokinetic and Metabolic Differences

- Cooling Agent vs. S5031 : While both share a thiophene-methyl group, S5031’s ethyl substitution results in distinct pharmacokinetics. In rats, S5031 showed a 40-fold higher amide/acid AUC ratio in portal blood compared to jugular blood, suggesting slower hydrolysis in the liver .

- Anti-Tuberculosis Scaffold (): The 2-phenoxy-N-phenylacetamide framework demonstrates that replacing heterocycles with phenyl groups shifts activity toward microbial targets, highlighting substituent-driven functional versatility.

Biological Activity

2-(4-Methylphenoxy)acetamide is an organic compound that has garnered attention for its potential biological activities. This compound features a phenoxy group, which is significant in medicinal chemistry due to its ability to interact with various biological targets. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₉NO₂. The compound consists of a 4-methylphenoxy group linked to an acetamide functional group. The presence of the phenoxy moiety is crucial for its biological activity, as it influences the compound's interaction with biological macromolecules.

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and cell cycle arrest. For instance, derivatives of phenoxy compounds have demonstrated significant activity against various cancer cell lines, including MCF-7 and HepG2 cells, with IC50 values indicating potent effects .

- Inhibition of Angiogenesis : The compound may also play a role in inhibiting angiogenesis by downregulating vascular endothelial growth factor (VEGF) levels. This effect is often mediated through the inhibition of specific signaling pathways, such as VEGFR-2 phosphorylation .

Research Findings and Case Studies

Recent studies have provided insights into the specific biological activities and mechanisms of this compound:

- Anticancer Studies : A study highlighted that a related compound exhibited an IC50 value of 5.67 µM against Huh7 hepatocellular carcinoma cells, indicating strong anticancer potential . The mechanism involved apoptosis induction and cell cycle arrest in the G1 phase.

- VEGF Inhibition : Another investigation reported that derivatives with a phenoxy group reduced VEGF concentration by 85% in ovarian cancer cells (OVCAR-4), suggesting potential applications in cancer therapies targeting angiogenesis .

- Comparative Analysis : A comparative analysis of structurally similar compounds revealed that variations in substituents significantly affect biological activity. For example, N-phenylacetamide was noted for its analgesic properties, while variations like N-(tert-butyl)-2-(4-methylphenoxy)acetamide showed differences in solubility and stability .

Data Table: Biological Activity Overview

| Compound Name | Biological Activity | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | TBD | Induces apoptosis |

| N-(sec-butyl)-2-(4-methylphenoxy)acetamide | Anticancer | 5.67 | Cell cycle arrest |

| Phenoxy derivatives | Anti-angiogenic | 0.5 - 10 | VEGF inhibition |

Q & A

Basic: What are the key experimental design considerations for synthesizing 2-(4-methylphenoxy)acetamide?

Answer:

The synthesis typically involves nucleophilic substitution between 4-methylphenol and chloroacetamide derivatives. A base (e.g., K₂CO₃) is used to deprotonate the phenol, enabling reaction with chloroacetamide in a polar aprotic solvent like acetonitrile or acetone. Key steps include:

- Reagent ratios : Use a 1:1.5 molar ratio of phenol to chloroacetamide with excess base (e.g., K₂CO₃ at 1.5 equivalents) to drive the reaction .

- Reaction monitoring : TLC (hexane:ethyl acetate, 3:1) is recommended to track progress .

- Purification : Post-reaction, remove inorganic salts by filtration, evaporate the solvent, and recrystallize the crude product from ethanol/water mixtures .

Basic: How can researchers safely handle intermediates like 2-chloroacetamide during synthesis?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .

- Waste management : Collect halogenated byproducts separately and dispose via certified hazardous waste services to prevent environmental contamination .

- Spill protocols : Neutralize acidic/basic spills with appropriate agents (e.g., sodium bicarbonate for acids) before disposal .

Advanced: How can structural ambiguities (e.g., isomerization) in this compound derivatives be resolved?

Answer:

- Analytical techniques :

- NMR : Compare aromatic proton splitting patterns to distinguish ortho/meta/para substituents .

- LC-HRMS/MS : Confirm molecular ions (e.g., [M+H]⁺) and fragmentation patterns to validate the backbone structure .

- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H···O interactions) to confirm spatial arrangement .

- Case study : A 2015 study misassigned a meta-hydroxyphenyl isomer as ortho due to incomplete NMR analysis; this was corrected via re-synthesis and HRMS validation .

Advanced: How should researchers address contradictory spectroscopic data for phenoxyacetamide derivatives?

Answer:

- Step 1 : Cross-validate using complementary techniques (e.g., FTIR for functional groups, UV-vis for conjugation effects) .

- Step 2 : Perform isotopic labeling or deuterated solvent shifts in NMR to isolate overlapping signals .

- Step 3 : Use computational modeling (e.g., DFT) to predict spectra and compare with experimental data .

- Example : Discrepancies in FTIR carbonyl stretches (1650–1700 cm⁻¹) may arise from crystallinity differences; recrystallize and reanalyze .

Basic: What purification methods are optimal for isolating this compound?

Answer:

- Solvent extraction : After reaction, extract the product into ether, wash with 10% NaOH to remove unreacted phenol, then with water to neutralize residual base .

- Recrystallization : Use ethanol/water (3:1) for high-purity crystals; monitor melting point (expected range: 120–125°C) .

- Column chromatography : For complex mixtures, use silica gel with gradient elution (hexane → ethyl acetate) .

Advanced: How can hydrogen-bonding networks in this compound crystals inform material properties?

Answer:

- Crystallographic analysis : Single-crystal XRD reveals intermolecular N–H···O bonds between acetamide groups, stabilizing the lattice .

- Thermal stability : Stronger H-bonding correlates with higher melting points and lower solubility in nonpolar solvents .

- Implications : These networks influence bioavailability in drug design or mechanical stability in polymer composites .

Basic: What analytical methods validate the purity of synthesized this compound?

Answer:

- Elemental analysis : Confirm C, H, N content within ±0.5% of theoretical values .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm; purity >95% is acceptable for biological assays .

- Melting point : A sharp range (e.g., ±1°C) indicates homogeneity .

Advanced: What strategies mitigate byproduct formation during phenoxyacetamide synthesis?

Answer:

- Temperature control : Avoid exceeding 80°C to prevent Fries rearrangement or oxidation of the methyl group .

- Catalyst optimization : Use anhydrous K₂CO₃ instead of Na₂CO₃ to reduce hydrolysis of chloroacetamide .

- Inert atmosphere : Conduct reactions under nitrogen to minimize oxidation of phenolic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.